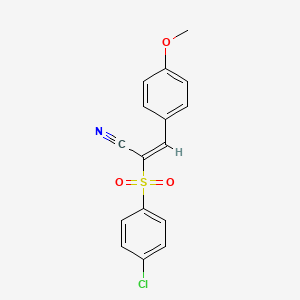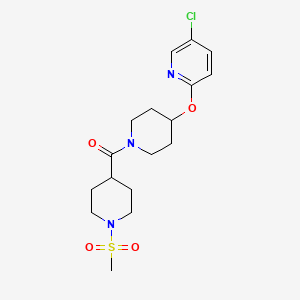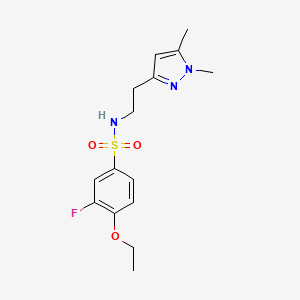![molecular formula C17H13F2N3O2S B2904788 N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide CAS No. 941985-54-2](/img/structure/B2904788.png)
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles involves condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .Molecular Structure Analysis
The molecular formula of “this compound” is C17H13F2N3O2S. It has a molecular weight of 361.37.Chemical Reactions Analysis
Oxadiazoles are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Physical and Chemical Properties Analysis
The compound is soluble in water . Its molecular formula is C17H13F2N3O2S and it has a molecular weight of 361.37.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole motif have been explored for their promising antimicrobial properties. For instance, microwave-induced synthesis of fluorobenzamides, which share structural similarities with the compound , demonstrated significant antimicrobial activity against a range of bacteria and fungi. The presence of fluorine atoms was particularly noted to enhance these properties (Desai, Rajpara, & Joshi, 2013). Similarly, another study on 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles showed notable antimicrobial and antitubercular activities, although significant antitumor activity was not observed in human tumor cell lines (Patel et al., 2013).
Material Science Applications
In material science, the structural features of polyoxadiazoles, including those with CF3 groups (a functional group related to the chemical structure of interest), have been examined for their optical properties and potential in optoelectronic devices. The studies highlighted the influence of spinning rates and solution concentration on the optical properties of these materials, suggesting their utility in polymer optoelectronics (Hajduk et al., 2010).
Enzyme Activity Modulation
The role of 1,3,4-oxadiazole derivatives in affecting enzyme activities has also been investigated. For example, bis-1,3,4-oxadiazole compounds containing a glycine moiety were shown to activate certain transferase enzymes in serum, offering insights into their potential biological functions and therapeutic applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Mécanisme D'action
Target of Action
The compound, also known as “N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide” or “F1885-0701”, is primarily targeted towards cancer cells . It has been synthesized as an analog of sorafenib, a kinase inhibitor used for the treatment of primary kidney cancer .
Mode of Action
The compound interacts with its targets by preventing the proliferation of cancer cells . It induces apoptotic cell death in cancer cells and blocks the cell cycle at the sub-G1 phase . The compound’s mode of action is similar to that of sorafenib, which works by blocking the action of an abnormal protein that signals cancer cells to multiply .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell proliferation and apoptosis . By inducing apoptotic cell death and blocking the cell cycle, it disrupts the normal functioning of these pathways, leading to the death of cancer cells .
Result of Action
The compound’s action results in significant prevention of cancer cell proliferation . In particular, it has shown promising activities against HeLa cancer cells, with IC50 values of 0.37, 0.73, and 0.95 µM, respectively, which were significantly more potent than sorafenib .
Safety and Hazards
The compound is not intended for human or veterinary use and is for research use only.
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S/c18-12-7-4-8-13(19)15(12)16(23)20-9-14-21-22-17(24-14)25-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOKQJWXYJEBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)
![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)



![4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B2904719.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)

![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)
![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)
